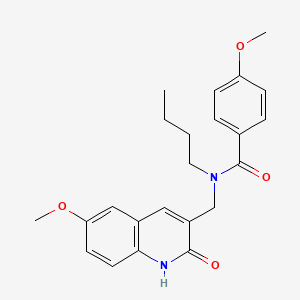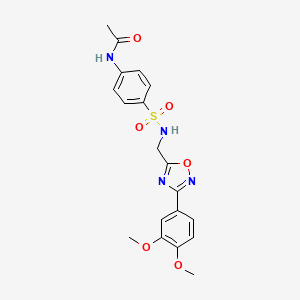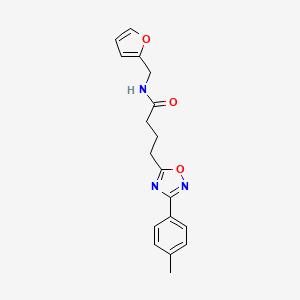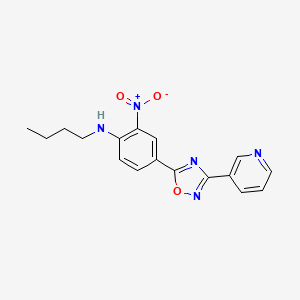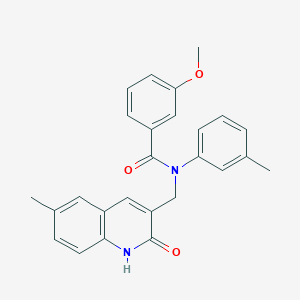
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMN-176 is a member of the benzamide family of compounds and has been shown to have a range of biological effects, including anti-tumor and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting these processes, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. Another advantage is its ability to inhibit multiple targets involved in cancer cell growth and proliferation. However, one limitation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to optimize the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde and 3-methoxy-N-(m-tolyl)benzamide in the presence of an acid catalyst to form the intermediate product. This intermediate product is then reduced using sodium borohydride to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxy-N-(m-tolyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-6-4-8-22(13-17)28(26(30)19-7-5-9-23(15-19)31-3)16-21-14-20-12-18(2)10-11-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAAFANCJSFUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
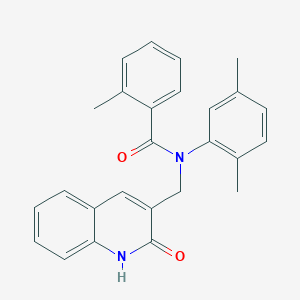
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
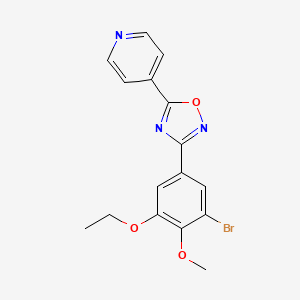
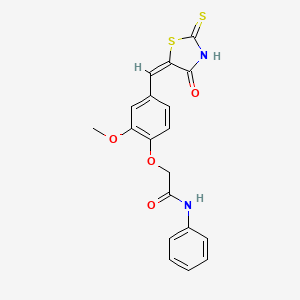
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
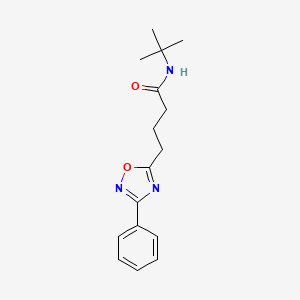
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)
